Imidacloprid urea

Soil sorption Freundlich isotherm Environmental fate

As the primary soil metabolite of imidacloprid with a 2.0× lower soil sorption coefficient (Kf-oc = 203) than the parent, Imidacloprid urea is the indispensable analytical reference standard for groundwater contamination risk modeling, soil mobility studies, and regulatory environmental fate assessments. Its >2000-fold lower nAChR affinity (IC50 = 6600 nM) makes it the critical biomarker for distinguishing metabolic detoxification from target-site resistance in pest populations. Essential for human biomonitoring as a validated urinary metabolite and for residue monitoring in compost-based cultivation systems. Secure high-purity, batch-certified reference material to ensure accurate quantification in LC-MS/MS workflows.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 120868-66-8
Cat. No. B1256292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidacloprid urea
CAS120868-66-8
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CC2=CN=C(C=C2)Cl
InChIInChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14)
InChIKeyADWTYURAFSWNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidacloprid urea (CAS 120868-66-8): A Primary Soil Metabolite of Imidacloprid for Environmental Fate and Metabolism Studies


Imidacloprid urea (CAS 120868-66-8) is a monochloropyridine imidazolidinone and a primary soil metabolite of the neonicotinoid insecticide imidacloprid [1]. It is formed through the oxidative cleavage of the nitroguanidine moiety of the parent compound, yielding an imidazolidin-2-one core substituted with a (6-chloropyridin-3-yl)methyl group [2]. As a marine xenobiotic metabolite with documented occurrence in soil, compost, plant tissues, and water systems, imidacloprid urea serves as a critical analytical reference standard for environmental fate monitoring, metabolic pathway elucidation, and exposure biomarker assessment [3].

Why Imidacloprid urea Cannot Be Substituted with Imidacloprid olefin or 5-Hydroxy-imidacloprid in Environmental and Toxicological Studies


Imidacloprid metabolites are not functionally interchangeable due to substantial divergence in physicochemical properties, receptor binding affinity, and compartment-specific distribution profiles. Imidacloprid urea exhibits markedly lower soil sorption capacity (average Kf-oc = 203) compared to the parent compound (Kf-oc = 412) and other metabolites such as imidacloprid-guanidine-olefin (Kf-oc = 2740), resulting in distinctly different mobility and leaching behavior [1]. Critically, imidacloprid urea displays >2000-fold lower binding affinity for the insect nicotinic acetylcholine receptor (IC50 = 6600 nM) relative to imidacloprid (IC50 = 2.9 nM) and the olefin metabolite (IC50 = 0.45 nM), and fails to induce inward currents at concentrations up to 3 mM in electrophysiology assays, whereas both the parent compound and olefin act as potent agonists [2]. Furthermore, imidacloprid urea is the primary soil metabolite and preferentially translocates to green plant tissues, while imidacloprid-olefin is the dominant plant-relevant metabolite and exhibits higher insect toxicity than imidacloprid itself, and 5-hydroxy-imidacloprid demonstrates intermediate receptor activity and acute toxicity [3]. These quantifiable differences preclude cross-metabolite substitution in analytical, toxicological, or environmental fate applications.

Quantitative Evidence for Selection of Imidacloprid urea (CAS 120868-66-8) over Closest Analogs


Soil Sorption and Mobility Differentiation: Imidacloprid urea vs. Parent Imidacloprid and Other Metabolites

Imidacloprid urea exhibits substantially lower soil sorption affinity than the parent compound imidacloprid and other metabolites, as quantified by organic carbon-normalized Freundlich sorption coefficients (Kf-oc). Among four tested compounds in three agricultural soils using batch equilibration with initial concentrations corresponding to field application rates of 0.2–1.0 kg ha⁻¹, imidacloprid urea demonstrated the lowest Kf-oc value [1].

Soil sorption Freundlich isotherm Environmental fate Pesticide mobility

nAChR Binding Affinity and Receptor Activation: Imidacloprid urea vs. Imidacloprid and Olefin Metabolite

Imidacloprid urea exhibits negligible binding affinity for the insect nicotinic acetylcholine receptor (nAChR) and fails to activate the receptor at high concentrations, in stark contrast to the parent compound and the olefin metabolite. In competitive displacement assays using [³H]imidacloprid in honeybee head membrane preparations, imidacloprid urea showed an IC50 value of 6600 nM, representing >2000-fold lower affinity than imidacloprid and >10,000-fold lower than the olefin metabolite [1].

Nicotinic acetylcholine receptor Receptor binding affinity Electrophysiology Insect toxicology

Acute Oral Toxicity in Apis mellifera: Imidacloprid urea vs. Imidacloprid and Active Metabolites

Imidacloprid urea exhibits substantially lower acute oral toxicity to honeybees compared to imidacloprid and the toxicologically relevant metabolites olefin and 5-hydroxy-imidacloprid. In acute oral toxicity assays following EPPO guideline 170, imidacloprid urea demonstrated an LD50 value >99,500 ng/bee, which is more than 2,000-fold higher (less toxic) than the parent compound imidacloprid (LD50 40–104 ng/bee) [1]. In a separate study at a maximum tested dose of 1,000 ng/bee (10,000 μg/kg), imidacloprid urea elicited close to 40% mortality, whereas imidacloprid produced rapid neurotoxicity and mortality at substantially lower doses [2].

Acute toxicity Apis mellifera LD50 Pollinator risk assessment

Differential Distribution in Plant-Soil Systems: Imidacloprid urea vs. Imidacloprid olefin

Imidacloprid urea and imidacloprid olefin exhibit fundamentally different compartmental distribution patterns in plant-soil systems. In rapeseed (Brassica napus) grown in artificially contaminated potting soil for 4 weeks, imidacloprid urea was detected in both root and green plant tissues, with the imidacloprid/imidacloprid-urea molar ratio decreasing more than twofold from root to green tissue. In contrast, imidacloprid olefin was prevalent in green plant tissues (imidacloprid/imidacloprid-olefin molar ratios of 2.24 and 1.47 for 250 and 2500 μg kg⁻¹ treatments, respectively) but was not detected in roots at all [1].

Plant uptake Metabolite distribution Soil-plant transfer Environmental partitioning

Metabolic Formation Kinetics in Soil: Imidacloprid urea as the Primary Initial Metabolite in Compost Systems

Imidacloprid urea is the predominant metabolite formed during the early phase of imidacloprid degradation in compost-based cultivation systems. In Agaricus bisporus (white button mushroom) cultivation compost treated with imidacloprid, imidacloprid urea was the main metabolite detected during the first 5 days of the cultivation period, accounting for more than 59% of the total metabolite profile [1]. In contrast, imidacloprid olefin and 6-chloronicotinic acid became co-dominant only during the 5–10 day period, and after 10 days 6-chloronicotinic acid alone remained prominent [1].

Degradation kinetics Compost metabolism Metabolite time-course Agricultural residue

Competitive Sorption Behavior: Imidacloprid urea Reduces Parent Compound Soil Adsorption

Imidacloprid urea actively competes with the parent compound for soil adsorption sites, quantitatively reducing imidacloprid sorption capacity on both humic acids and clay minerals. In batch equilibration studies examining competitive sorption, the presence of imidacloprid urea reduced the sorption capacity of imidacloprid on clay minerals and humic acids, demonstrating that the metabolite can occupy or block adsorption sites otherwise available to the parent compound [1]. The sorption coefficient of imidacloprid on humic acids was significantly higher than on Ca-clay minerals, indicating that soil organic matter content is the more important property influencing imidacloprid adsorption, and the competitive effect of imidacloprid urea modulates this interaction [1].

Competitive sorption Soil organic matter Clay minerals Bioavailability modulation

High-Value Application Scenarios for Imidacloprid urea (CAS 120868-66-8) Based on Quantitative Evidence


Environmental Fate and Groundwater Leaching Risk Assessment Studies

Imidacloprid urea is the optimal analytical reference standard for soil mobility and leaching studies due to its 2.0× lower Kf-oc value (203) compared to the parent compound (412) [1]. This lower sorption affinity translates to greater potential for off-site transport, making accurate quantification of imidacloprid urea essential for groundwater contamination risk modeling and regulatory environmental fate assessments under field application scenarios.

Metabolic Pathway Elucidation and Resistance Mechanism Studies in Insect Pests

Imidacloprid urea serves as a critical biomarker for CYP6DW3-mediated metabolic detoxification in imidacloprid-resistant whitefly (Bemisia tabaci) populations, where overexpression of this P450 enzyme correlates with enhanced conversion of imidacloprid to imidacloprid urea [2]. Additionally, its negligible nAChR binding affinity (IC50 = 6600 nM) relative to imidacloprid (2.9 nM) makes it an essential standard for distinguishing between metabolic detoxification and target-site resistance mechanisms [3].

Human Biomonitoring and Urinary Exposure Biomarker Analysis

Imidacloprid urea is among the three main metabolites reported in human urine samples for neonicotinoid exposure assessment, alongside thiacloprid-amide and N-desmethyl-thiamethoxam [4]. As a validated urinary biomarker detectable via optimized CH3COCH3-MgSO4 extraction coupled with HPLC-MS/MS (method detection limits 0.11–1.39 ng/mL), imidacloprid urea is essential for accurate population-level exposure studies, particularly given that biomonitoring focused solely on parent compounds systematically underestimates human exposure risk [4].

Compost and High-Organic-Matter Agricultural Matrix Residue Monitoring

Imidacloprid urea is the predominant metabolite during the first 5 days of imidacloprid degradation in compost systems, accounting for >59% of the metabolite profile [5]. This early-phase dominance makes it the indispensable analytical standard for residue monitoring in mushroom cultivation (Agaricus bisporus) and other high-organic-matter agricultural matrices, where failure to include imidacloprid urea in analytical panels would result in substantial underestimation of total imidacloprid-related residues during the critical early cultivation period [5].

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